molecular formula C6H16N2 B045922 3-Methylpentane-1,5-diamine CAS No. 123952-70-5

3-Methylpentane-1,5-diamine

Cat. No. B045922
M. Wt: 116.2 g/mol
InChI Key: FJSUFIIJYXMJQO-UHFFFAOYSA-N
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Description

3-Methylpentane-1,5-diamine, also known as 2-methylpentane-1,5-diamine, is a chemical substance with the molecular formula C6H16N2 . It is a methyl-branched diamine .


Molecular Structure Analysis

The molecular structure of 3-Methylpentane-1,5-diamine consists of a pentane chain with a methyl group attached to the third carbon atom and amine groups attached to the first and fifth carbon atoms .

Scientific Research Applications

CO2 Absorption Properties

3-Methylpentane-1,5-diamine, also known as 1,5-diamino-2-methylpentane (DAMP), has been studied for its effectiveness in carbon dioxide absorption. Research has demonstrated its potential in capturing CO2, particularly in aqueous solutions, making it a valuable compound in addressing environmental concerns like greenhouse gas control. Azhgan, Farsi, and Eslamloueyan (2016) found that DAMP showed superior equilibrium CO2 loading compared to other amines, highlighting its potential in CO2 removal processes with lower solvent loss (Azhgan, Farsi, & Eslamloueyan, 2016). Additionally, Nwaoha, Tontiwachwuthikul, and Benamor (2019) compared DAMP with other amine blends in CO2 capture from water-gas shift process plants, noting its higher efficiency and lower energy requirements for regeneration (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).

Biotransformation Applications

3-Methylpentane-1,5-diamine is also utilized in biotransformation processes. Borlinghaus et al. (2019) described the synthesis of 3‐methylpiperidine from 1,5‐diamino‐2‐methylpentane using recombinant Escherichia coli cells, demonstrating its application in biochemical synthesis and the potential in industrial-scale production (Borlinghaus et al., 2019).

Polyurea Formation

Research into the infrared temperature studies of polyurea formed from 2-methylpentane-1,5-diamine has provided insights into the properties of these materials. Coleman et al. (1997) explored the infrared changes in ordered and disordered hydrogen-bonded ureas, contributing to a better understanding of polyurea materials (Coleman et al., 1997).

Safety And Hazards

3-Methylpentane-1,5-diamine is classified as a hazardous substance. It is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness and dizziness .

properties

IUPAC Name

3-methylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSUFIIJYXMJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563642
Record name 3-Methylpentane-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpentane-1,5-diamine

CAS RN

123952-70-5
Record name 3-Methylpentane-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Anwar, A Johnston, S Mahesh, K Singh… - ACS Central …, 2022 - ACS Publications
High-throughput experimentation (HTE) seeks to accelerate the exploration of materials space by uniting robotics, combinatorial methods, and parallel processing. HTE is particularly …
Number of citations: 5 pubs.acs.org

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